SW083688

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

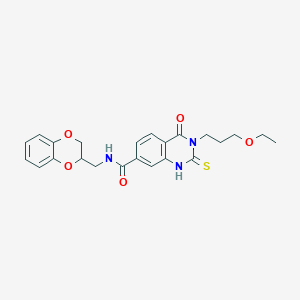

C23H25N3O5S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H25N3O5S/c1-2-29-11-5-10-26-22(28)17-9-8-15(12-18(17)25-23(26)32)21(27)24-13-16-14-30-19-6-3-4-7-20(19)31-16/h3-4,6-9,12,16H,2,5,10-11,13-14H2,1H3,(H,24,27)(H,25,32) |

InChI Key |

CMHKKTGCFWZUEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3COC4=CC=CC=C4O3)NC1=S |

Origin of Product |

United States |

Foundational & Exploratory

SW083688: A Technical Guide to its Mechanism of Action as a TAOK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW083688 is a potent and selective small molecule inhibitor of the Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20 family of serine/threonine kinases. As a key upstream regulator in multiple signaling cascades, including the MAPK pathway, TAOK2 is implicated in a variety of cellular processes, from stress responses and cytoskeletal dynamics to neurodevelopment and autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory data, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating TAOK2-related biology and for professionals engaged in the development of novel therapeutics targeting this kinase.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of TAOK2. TAOK2, also known as MAP3K17, is a mitogen-activated protein kinase kinase kinase (MAP3K) that functions upstream of MKKs (MAP2Ks) to regulate the JNK and p38 MAPK signaling pathways. By binding to the ATP-binding pocket of TAOK2, this compound prevents the phosphorylation of its downstream substrates, thereby modulating a wide array of cellular functions.

Recent research has unveiled a more complex role for TAOK2 beyond its canonical MAPK signaling. TAOK2 is an endoplasmic reticulum (ER)-resident kinase that plays a crucial role in tethering the ER to microtubules, a process that is regulated by its own kinase activity. Furthermore, TAOK2 has been shown to directly phosphorylate eukaryotic elongation factor 2 (eEF2), thereby acting as a brake on protein synthesis. The inhibition of TAOK2 by this compound is therefore expected to have pleiotropic effects on cellular physiology.

Quantitative Data

The inhibitory activity of this compound against TAOK2 has been determined through in vitro kinase assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | TAOK2 (Thousand-And-One Kinase 2) | [1][2][3] |

| IC50 | 1.3 µmol/L | [2][3][4] |

| Molecular Formula | C23H25N3O5S | [4] |

| Molecular Weight | 455.53 g/mol | [4] |

Signaling Pathways

The inhibition of TAOK2 by this compound impacts several critical signaling pathways. The primary and newly discovered pathways are detailed below.

MAPK/JNK Signaling Pathway

As a MAP3K, TAOK2 is a key activator of the c-Jun N-terminal kinase (JNK) signaling cascade. Upon activation by cellular stress, TAOK2 phosphorylates and activates downstream MAP2Ks, such as MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, influencing cellular processes like apoptosis, inflammation, and cell proliferation. Inhibition of TAOK2 by this compound is predicted to attenuate the activation of this pathway.

Caption: MAPK/JNK signaling pathway modulated by this compound.

Regulation of ER-Microtubule Tethering

TAOK2 is localized to the endoplasmic reticulum and directly binds to microtubules, acting as a molecular tether between these two organelles. This interaction is critical for ER morphology and mitotic inheritance. The tethering function of TAOK2 is negatively regulated by its own kinase activity. Therefore, inhibition of TAOK2 by this compound would be expected to enhance the association between the ER and microtubules.

Caption: Regulation of ER-Microtubule tethering by TAOK2.

Control of Protein Synthesis via eEF2 Phosphorylation

A novel function of TAOK2 is its ability to phosphorylate eukaryotic elongation factor 2 (eEF2) at the same regulatory site as eEF2K. Phosphorylation of eEF2 inhibits its activity, thereby acting as a brake on the elongation step of protein synthesis. By inhibiting TAOK2, this compound would be predicted to decrease eEF2 phosphorylation, leading to an increase in global protein synthesis.

Caption: TAOK2-mediated regulation of protein synthesis.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of this compound's mechanism of action.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to a kinase.

Materials:

-

TAOK2 enzyme (recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

This compound

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer A to 3x the final desired concentration.

-

Prepare a 3x solution of TAOK2 and Eu-anti-GST antibody in Kinase Buffer A.

-

Prepare a 3x solution of Kinase Tracer 236 in Kinase Buffer A.

-

To the wells of a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of the TAOK2/antibody mixture to each well.

-

Add 5 µL of the Kinase Tracer 236 solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Autophagy Assay

The discovery of this compound was linked to its ability to inhibit autophagy.[1] A common method to assess autophagy is to monitor the formation of autophagosomes using a fluorescent marker.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete growth medium (DMEM with 10% FBS)

-

Starvation medium (e.g., Earle's Balanced Salt Solution)

-

This compound

-

Autophagy Green™ reagent or equivalent autophagosome marker

-

Fluorescence microscope or plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and culture overnight.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 4-24 hours). Include positive (starvation medium) and negative (complete medium) controls.

-

Remove the treatment media and wash the cells with PBS.

-

Add the Autophagy Green™ reagent diluted in assay buffer to the cells and incubate according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the cells by fluorescence microscopy to visualize autophagosome formation (punctate green fluorescence) or quantify the fluorescence intensity using a microplate reader.

-

An increase in green fluorescence intensity indicates an accumulation of autophagosomes, which in the context of an inhibitor, can suggest a blockage of autophagic flux.

Conclusion

This compound is a valuable chemical probe for the study of TAOK2 biology. Its inhibitory action on this multifaceted kinase allows for the investigation of its roles in MAPK signaling, the dynamic interplay between the ER and cytoskeleton, and the regulation of protein synthesis. This technical guide provides a foundational understanding of this compound's mechanism of action, empowering researchers to effectively utilize this compound in their studies and to further elucidate the complex functions of TAOK2 in health and disease. Further characterization of this compound, including a comprehensive kinase selectivity profile and detailed analysis of its effects on various downstream signaling events in cellular models, will be crucial for its potential development as a therapeutic agent.

References

SW083688: A Technical Guide to a Novel TAOK2 Inhibitor for Research and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase that has emerged as a compelling therapeutic target in oncology and neuroscience. As a key regulator of the p38 mitogen-activated protein kinase (MAPK) cascade, TAOK2 is implicated in cellular stress responses, and its dysregulation has been linked to cancer progression and neurological disorders. This document provides a comprehensive technical overview of SW083688, a potent and selective inhibitor of TAOK2, intended to serve as a resource for researchers and drug development professionals. This compound was identified through a high-throughput screening campaign and has been shown to modulate TAOK2 activity and downstream cellular processes such as autophagy.[1]

Quantitative Data Summary

The discovery and initial characterization of this compound and a related compound, SW034538, have provided key quantitative metrics for their inhibitory activity against TAOK2. The following table summarizes the available in vitro data for these compounds.

| Compound ID | Target | IC50 (µM) | Screening Method | Reference |

| This compound | TAOK2 | 1.3 | High-Throughput Kinase Assay | Piala et al., 2016 |

| SW034538 | TAOK2 | 0.3 | High-Throughput Kinase Assay | Piala et al., 2016 |

Table 1: In vitro inhibitory activity of this compound and a related compound against TAOK2.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. While the full experimental details from the primary publication on this compound are not publicly available, this section provides detailed, representative methodologies for the key assays used in the discovery and characterization of TAOK2 inhibitors.

High-Throughput Kinase Inhibition Assay (Radiometric Format)

This protocol describes a common method for screening compound libraries against a specific kinase target, such as TAOK2.

Objective: To identify and quantify the inhibition of TAOK2 kinase activity by small molecules in a high-throughput format.

Materials:

-

Recombinant human TAOK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

³²P-γ-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Compound library dissolved in DMSO

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well plate. Include appropriate controls (DMSO for no inhibition, and a known kinase inhibitor for maximal inhibition).

-

Enzyme and Substrate Preparation: Prepare a master mix containing the kinase reaction buffer, recombinant TAOK2 enzyme, and MBP substrate at their optimal concentrations.

-

Reaction Initiation: Dispense the enzyme/substrate master mix into the compound-plated wells to start the kinase reaction.

-

ATP Addition: After a brief pre-incubation of the compounds with the enzyme, add ³²P-γ-ATP to each well to initiate the phosphorylation of the substrate.

-

Incubation: Incubate the reaction plates at 30°C for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unreacted ³²P-γ-ATP will be washed away.

-

Washing: Wash the filter plates multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove non-specifically bound radioactivity.

-

Detection: Dry the plates and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as "hits" for further characterization.

Autophagy Inhibition Assay (LC3-II Western Blot)

This compound has been reported to inhibit autophagy. A common method to assess autophagy is to monitor the conversion of LC3-I to its lipidated form, LC3-II, by Western blot.

Objective: To determine the effect of this compound on the levels of LC3-II in a cellular context.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours). A positive control for autophagy induction (e.g., starvation or rapamycin) and inhibition (e.g., bafilomycin A1) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. LC3-I typically runs at ~16-18 kDa and LC3-II at ~14-16 kDa.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (for loading control): The membrane can be stripped of the first set of antibodies and re-probed with the loading control antibody following the same immunoblotting procedure.

-

Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio upon treatment with an autophagy inducer, and a further accumulation in the presence of an inhibitor like bafilomycin A1, confirms a functional autophagic flux. A decrease in the LC3-II ratio upon treatment with this compound would suggest inhibition of autophagy.

Visualizations

TAOK2 Signaling Pathway

The following diagram illustrates the central role of TAOK2 in cellular signaling cascades. TAOK2 is activated by various cellular stresses and in turn phosphorylates and activates downstream kinases, primarily in the p38 MAPK and JNK pathways. These pathways regulate a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation. TAOK2 has also been shown to influence the ERK pathway and calcium signaling, as well as interacting with the cytoskeleton through RhoA and microtubule-associated proteins.

Caption: TAOK2 signaling network and the inhibitory action of this compound.

Experimental Workflow: TAOK2 Inhibitor Discovery

The discovery of this compound followed a typical high-throughput screening (HTS) workflow for identifying novel kinase inhibitors. This process begins with a large-scale screen of a diverse chemical library, followed by a series of validation and characterization steps to identify promising lead compounds.

Caption: A generalized workflow for the discovery of TAOK2 inhibitors.

Logical Relationship: this compound's Dual Effect

This compound exhibits a dual mechanism of action by directly inhibiting the enzymatic activity of TAOK2, which in turn leads to the modulation of downstream cellular processes, including the inhibition of autophagy. This logical relationship is depicted in the following diagram.

Caption: The inhibitory effects of this compound on TAOK2 and autophagy.

References

Unveiling the Function of SW083688: A Technical Guide to a TAOK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW083688 is a potent and selective small molecule inhibitor of the Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20-like kinase family.[1][2] With a half-maximal inhibitory concentration (IC50) of 1.3 µM, this compound serves as a critical tool for investigating the multifaceted roles of TAOK2 in cellular signaling.[1][2] This document provides a comprehensive technical overview of the function of this compound, detailing the underlying mechanisms of its target, TAOK2, and its impact on crucial signaling pathways. The experimental protocols for assays relevant to its discovery and characterization are described, and its known quantitative data are presented. Visual diagrams of the associated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and utility in research.

Introduction to this compound and its Target, TAOK2

This compound was identified through a high-throughput screen of approximately 200,000 compounds as a novel inhibitor of TAOK2 kinase activity.[3][4][5] TAOK2, a serine/threonine-protein kinase, is a key regulator of the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the p38 and c-Jun N-terminal kinase (JNK) pathways.[3][6] It functions as a MAP3K, phosphorylating and activating downstream MAP2Ks, specifically MKK3 and MKK6, which in turn activate p38.[6][7]

TAOK2 is implicated in a diverse range of cellular processes, including the cellular stress response, neuronal development and synaptic plasticity, cell cycle regulation, and autophagy.[3][8][9][10] Dysregulation of TAOK2 has been associated with neurodevelopmental disorders such as autism spectrum disorder and schizophrenia, as well as some cancers.[8][10] The specificity of this compound for TAOK2 makes it a valuable chemical probe for elucidating the precise functions of this kinase in both normal physiology and disease states.

Quantitative Data for this compound

The primary quantitative measure of this compound's potency is its IC50 value against TAOK2.

| Parameter | Value | Target | Reference |

| IC50 | 1.3 µM | TAOK2 Kinase | --INVALID-LINK-- |

Further quantitative data such as binding affinity (Kd) and inhibition constant (Ki) have not been reported in the currently available literature.

TAOK2 Signaling Pathways

TAOK2 is a central node in multiple signaling pathways. Its inhibition by this compound can be expected to modulate these cascades.

MAPK/p38 and JNK Signaling Pathway

TAOK2 is a key activator of the p38 and JNK stress-activated protein kinase pathways. Upon stimulation by cellular stressors such as osmotic shock or DNA damage, TAOK2 phosphorylates and activates MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. TAOK2 can also activate the JNK pathway via MKK4 and MKK7.

References

- 1. Frontiers | Clinical and Neurobiological Aspects of TAO Kinase Family in Neurodevelopmental Disorders [frontiersin.org]

- 2. diseases.jensenlab.org [diseases.jensenlab.org]

- 3. Pleiotropic functions of TAO kinases and their dysregulation in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The autism susceptibility kinase, TAOK2, phosphorylates eEF2 and modulates translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Roles of TAO Kinases in Health and Diseases [ouci.dntb.gov.ua]

- 6. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAOK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. TAOK2 rescues autism-linked developmental deficits in a 16p11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SW083688 in MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW083688 is a potent and selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. As an upstream regulator of the p38 and JNK signaling pathways, TAOK2 represents a potential therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the function of this compound in the context of MAPK signaling, including its mechanism of action, quantitative data, and detailed experimental protocols. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's utility as a research tool.

Introduction to this compound and TAOK2

This compound was identified through a high-throughput screening campaign as a potent inhibitor of TAOK2.[1] TAOK2, also known as MAP3K17, is a serine/threonine kinase that plays a crucial role in cellular responses to environmental stress.[1] It functions as a MAP3K, an apical kinase in the MAPK signaling cascade, which is a highly conserved module involved in diverse cellular processes such as proliferation, differentiation, inflammation, and apoptosis.

The MAPK signaling network consists of a three-tiered kinase cascade: a MAP3K phosphorylates and activates a MAP2K (or MEK), which in turn phosphorylates and activates a MAPK. Mammals have several distinct MAPK pathways, including the ERK, JNK, and p38 pathways. TAOK2 has been shown to specifically activate the p38 and JNK pathways through the phosphorylation of their upstream MAP2Ks, MKK3/6 and MKK4, respectively.[2]

Quantitative Data for this compound

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, TAOK2.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | TAOK2 | 1.3 | Biochemical Kinase Assay | [3] |

Mechanism of Action of this compound in MAPK Signaling

This compound exerts its effect by directly inhibiting the kinase activity of TAOK2. By binding to TAOK2, likely in the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of downstream MAP2Ks. This targeted inhibition leads to a blockade of the signal transduction cascade, ultimately preventing the activation of the p38 and JNK MAPKs. The expected downstream consequences of TAOK2 inhibition by this compound include the reduced phosphorylation of direct and indirect substrates of p38 and JNK, which can impact cellular processes such as apoptosis and inflammatory responses.

Experimental Protocols

While the specific high-throughput screening protocol that led to the discovery of this compound is not publicly detailed, the following sections describe representative biochemical and cellular assays that are standard in the field for characterizing such kinase inhibitors.

In Vitro TAOK2 Kinase Inhibition Assay (Radiometric)

This assay is a common method to determine the potency of an inhibitor against a purified kinase.

Materials:

-

Recombinant human TAOK2 (e.g., expressed in Sf9 insect cells with an N-terminal GST tag)[4]

-

Myelin Basic Protein (MBP) as a generic substrate[5]

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]

-

This compound (or other test compounds) dissolved in DMSO

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant TAOK2 and MBP in kinase assay buffer.

-

Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Downstream MAPK Pathway Inhibition (Western Blot)

This assay is used to assess the effect of an inhibitor on the downstream signaling cascade within a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

This compound

-

A stimulus to activate the TAOK2 pathway (e.g., sorbitol for osmotic stress)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a known activator of the TAOK2 pathway (e.g., sorbitol) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p38 and JNK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of p38 and JNK.

Visualizations

MAPK Signaling Pathway and the Role of this compound

Caption: Inhibition of TAOK2 by this compound blocks downstream MAPK signaling.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining this compound IC50 using a radiometric kinase assay.

Logical Relationship of TAOK2 Inhibition

Caption: Logical flow of the inhibitory action of this compound on the MAPK cascade.

Conclusion

This compound is a valuable tool for studying the role of TAOK2 in MAPK signaling. Its potency and selectivity make it suitable for both in vitro and cellular-based assays to probe the downstream consequences of TAOK2 inhibition. The experimental protocols and diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complex regulatory networks of MAPK signaling pathways. Further research may focus on the in vivo efficacy of this compound and its potential as a therapeutic agent.

References

- 1. Discovery of novel TAOK2 inhibitor scaffolds from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Roles of TAO Kinases in Health and Diseases [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TAOK2 Kinase Enzyme System [promega.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

The Role of TAOK2 in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase that has emerged as a critical regulator of neuronal development. Encoded by a gene located within the 16p11.2 chromosomal region, a locus strongly associated with neurodevelopmental disorders, TAOK2 plays a pivotal role in shaping the intricate circuitry of the brain. This technical guide synthesizes current research on TAOK2, detailing its function in dendrite and synapse development, its implication in pathological states such as Autism Spectrum Disorder (ASD), and the molecular signaling pathways it governs. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visualizations of core signaling pathways and experimental workflows are included to offer a comprehensive understanding of TAOK2's function in the developing nervous system.

Introduction

TAOK2 is a member of the mammalian sterile 20 (STE20)-like kinase family.[1] Its expression is heightened during neuronal development, where it influences a multitude of processes, including the establishment of neuronal polarity, dendritic arborization, and the formation and maturation of synapses.[2][3][4] Genetic alterations in TAOK2 have been identified in individuals with neurodevelopmental disorders, including ASD and schizophrenia, underscoring its importance in the proper formation of neural circuits.[1][5][6] This guide provides an in-depth examination of the molecular mechanisms through which TAOK2 exerts its effects on neuronal development and discusses the implications for therapeutic strategies targeting neurodevelopmental disorders.

Core Functions of TAOK2 in Neuronal Development

Dendrite and Axon Development

TAOK2 is a key player in shaping the architecture of neurons. It is essential for the formation of basal dendrites in cortical neurons and also plays a role in axon elongation.[2][4] Studies have shown that reduced expression of TAOK2 leads to a decrease in axonal growth and the proper formation of basal dendrites.[1] This kinase regulates the microtubule cytoskeleton, a critical component for maintaining neuronal structure and facilitating intracellular transport.[7]

Synapse Formation and Maturation

TAOK2 is integral to the development and stability of dendritic spines, the primary sites of excitatory synapses in the brain. The kinase activity of TAOK2 is required for the maturation of these spines.[8] Depletion of TAOK2 results in unstable dendritic protrusions and the mislocalization of synapses.[8] Mechanistically, TAOK2 phosphorylates Septin7, which then translocates to the spine and stabilizes the scaffolding protein PSD95, a cornerstone of the postsynaptic density.[8] This action promotes the maturation and stability of dendritic spines.

TAOK2 Signaling Pathways

TAOK2 functions as a node in several critical signaling pathways that govern neuronal development.

RhoA Signaling Pathway

Loss of TAOK2 activity leads to a reduction in the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton.[1][9] This disruption of RhoA signaling is a key mechanism underlying the synaptic defects observed in the absence of functional TAOK2.[1][9] Pharmacological enhancement of RhoA activity has been shown to rescue these synaptic phenotypes, highlighting this pathway as a potential therapeutic target.[1][9]

JNK Signaling Pathway

TAOK2 is involved in the c-Jun N-terminal kinase (JNK) signaling cascade, which is crucial for neuronal differentiation. The secreted guidance molecule Semaphorin 3A (Sema3A) and its receptor Neuropilin-1 (Nrp1) transduce signals through TAOK2 to activate JNK, thereby regulating the development of basal dendrites.[10][11]

References

- 1. Altered TAOK2 activity causes autism-related neurodevelopmental and cognitive abnormalities through RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conserved Tao Kinase Activity Regulates Dendritic Arborization, Cytoskeletal Dynamics, and Sensory Function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. fomatmedical.com [fomatmedical.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Frontiers | Kinase Signaling in Dendritic Development and Disease [frontiersin.org]

- 8. TAOK2 Kinase Mediates PSD95 Stability and Dendritic Spine Maturation through Septin7 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. mdpi.com [mdpi.com]

The Enigmatic Molecule SW083688: An Uncharted Territory in Autophagy Research

Despite a comprehensive search of publicly available scientific literature, the compound designated SW083688 and its effects on autophagy remain uncharacterized. No peer-reviewed studies, technical guides, or whitepapers detailing its mechanism of action, experimental protocols, or quantitative data related to autophagy have been identified.

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational research on this compound.

While the specific effects of this compound are unknown, it is crucial for researchers, scientists, and drug development professionals to understand the fundamental principles of autophagy to contextualize the potential impact of any novel compound. Autophagy is a highly conserved cellular process responsible for the degradation and recycling of cellular components. This "self-eating" mechanism is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The Core Autophagy Machinery: A Potential Target for Novel Therapeutics

The process of autophagy is orchestrated by a series of highly regulated steps involving a core set of proteins known as Autophagy-Related Genes (ATGs). These steps include initiation, nucleation, elongation and closure of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with the lysosome to form an autolysosome, where the cargo is degraded and recycled.

A key regulator of autophagy is the mechanistic target of rapamycin (mTOR) kinase. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under conditions of cellular stress, such as nutrient deprivation, mTOR is inhibited, leading to the induction of autophagy.

Potential Signaling Pathways Modulated by Autophagy-Targeting Compounds

Novel compounds like the hypothetical this compound could potentially modulate autophagy through various signaling pathways. A diagram illustrating the central mTOR-dependent autophagy signaling pathway is provided below.

Figure 1. A simplified diagram of the mTOR-dependent autophagy signaling pathway. Cellular stress, such as nutrient deprivation, activates AMPK, which in turn inhibits mTORC1. Inhibition of mTORC1 relieves its suppression of the ULK1 complex, leading to the initiation of autophagosome formation.

Hypothetical Experimental Workflow for Investigating a Novel Compound

Should this compound or any other novel compound become available for study, a standardized experimental workflow would be necessary to elucidate its effects on autophagy.

Figure 2. A typical experimental workflow to investigate the effects of a novel compound on autophagy. This would involve treating cells with the compound, followed by a series of assays to measure changes in autophagy markers and flux, and subsequent mechanistic studies.

Future Directions

The field of autophagy research is rapidly evolving, with a continuous search for novel and specific modulators. The identification and characterization of new compounds are critical for advancing our understanding of this fundamental cellular process and for the development of new therapeutic strategies. While information on this compound is currently unavailable, the methodologies and conceptual frameworks are in place to rigorously evaluate its potential effects on autophagy should it become a subject of scientific inquiry. Researchers are encouraged to consult established protocols and literature on known autophagy modulators as a guide for investigating novel compounds.

In-Depth Technical Guide to the Chemical Properties of SW083688

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW083688 is a potent and highly selective small molecule inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its mechanism of action, impact on cellular signaling pathways, and its effects on autophagy. Quantitative data are presented in a structured format, and detailed experimental methodologies are provided for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C23H25N3O5S and a molecular weight of 455.53 g/mol . Its primary known biological activity is the selective inhibition of the serine/threonine kinase TAOK2.

| Property | Value | Reference |

| Chemical Formula | C23H25N3O5S | [1] |

| Molecular Weight | 455.53 g/mol | [1] |

| Target | TAOK2 (MAP3K17) | [2][3] |

| IC50 | 1.3 µM | [2][3] |

| Pathway | MAPK/ERK Pathway | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of TAOK2 kinase activity. TAOK2 is an upstream activator of the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, a critical signaling pathway involved in cellular responses to environmental stress.[2][4]

TAOK2 functions as a MAP3K by phosphorylating and activating the downstream MAP2K3 and MAP2K6 kinases. These activated MAP2Ks, in turn, phosphorylate and activate p38 MAPK. The activation of p38 leads to the regulation of various cellular processes, including inflammation, cell cycle, and apoptosis. By inhibiting TAOK2, this compound effectively blocks this signaling cascade, preventing the activation of p38 MAPK.

References

Technical Guide: SW083688 - A Potent TAOK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SW083688, a potent and highly selective inhibitor of the Thousand-And-One Kinase 2 (TAOK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C23H25N3O5S | [1] |

| Molecular Weight | 455.53 g/mol | [1] |

| CAS Number | 422281-45-6 | [1] |

| IC50 for TAOK2 | 1.3 µM | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of TAOK2, a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family. TAOK2 is an upstream activator of the p38 MAP kinase cascade, which is upregulated in response to environmental stress.

The inhibition of TAOK2 by this compound has been shown to impact several downstream signaling pathways, including the MAPK/ERK, JNK, and p38 signaling cascades. These pathways are crucial in regulating a variety of cellular processes such as proliferation, differentiation, apoptosis, and stress responses.

Below are diagrams illustrating the established signaling pathway of TAOK2 and a proposed experimental workflow for assessing the inhibitory activity of this compound.

Experimental Protocols

Two common methods for assessing the inhibitory activity of compounds like this compound on TAOK2 are the radiometric kinase assay and the LanthaScreen™ Eu Kinase Binding Assay.

Radiometric Kinase Assay for TAOK2 Inhibition

This protocol outlines a method to measure the kinase activity of TAOK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate, such as Myelin Basic Protein (MBP).

Materials:

-

Recombinant human TAOK2 protein

-

This compound

-

Myelin Basic Protein (MBP)

-

Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT

-

ATP (10 mM)

-

[γ-³²P]ATP

-

1% Phosphoric Acid

-

P81 Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing 1X Kinase Buffer, a specific concentration of recombinant TAOK2, and the desired concentration of the substrate (e.g., 0.5 µg/µl MBP).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in 1X Kinase Buffer. Add the desired concentration of this compound or vehicle control (DMSO) to the kinase reaction mix.

-

Initiate Reaction: Start the kinase reaction by adding a solution of ATP and [γ-³²P]ATP to a final concentration of 50 µM ATP. The total reaction volume is typically 25 µl.[3]

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).[3]

-

Stop Reaction: Terminate the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper.[3]

-

Washing: Air dry the P81 paper and then wash it three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]

-

Quantification: Measure the amount of incorporated ³²P in a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay for TAOK2

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by an inhibitor.

Materials:

-

Recombinant TAOK2 with an affinity tag (e.g., GST or His)

-

LanthaScreen™ Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound

-

Kinase Buffer A (5X)

-

384-well plate

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare 1X Kinase Buffer A. Prepare serial dilutions of this compound in 1X Kinase Buffer A.

-

Assay Plate Preparation: To a 384-well plate, add 5 µL of each this compound dilution or vehicle control.

-

Kinase/Antibody Addition: Prepare a mixture of TAOK2 and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.

-

Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.[4]

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[4]

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value from the dose-response curve.

References

SW083688: A Technical Guide to its IC50 Value Determination and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor SW083688, with a focus on the determination of its half-maximal inhibitory concentration (IC50) against its target, the Thousand-And-One Kinase 2 (TAOK2). This document details the biochemical properties of this compound, its place within relevant signaling pathways, and provides a comprehensive, generalized protocol for determining its IC50 value in a laboratory setting.

Introduction to this compound

This compound is a potent and highly selective inhibitor of TAOK2, a member of the MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) family.[1][2] TAOK2 is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in a variety of cellular processes including stress responses, cell proliferation, and apoptosis.[2] Dysregulation of this pathway has been implicated in various diseases, including cancer, making TAOK2 an attractive target for therapeutic intervention.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 1.3 µmol/L (1.3 µM) | [1][2] |

| Target | TAOK2 (Thousand-And-One Kinase 2) | [1][2] |

| Target Class | MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) | [2] |

| Molecular Formula | C23H25N3O5S | [2] |

| Molecular Weight | 455.53 g/mol | [2] |

TAOK2 Signaling Pathway

TAOK2 functions as an upstream activator of the p38 MAPK and JNK stress-activated protein kinase cascades. Upon activation by various cellular stresses or stimuli, TAOK2 phosphorylates and activates downstream MAP2Ks (MKK3 and MKK6), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then translocates to the nucleus to regulate the activity of various transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. The pathway below illustrates the central role of TAOK2.

Experimental Protocol: In Vitro TAOK2 Kinase Assay for IC50 Determination

The following is a detailed, generalized protocol for determining the IC50 value of this compound against TAOK2 in a biochemical assay format. This protocol is based on standard in vitro kinase assay methodologies.

Principle

The in vitro kinase assay measures the ability of this compound to inhibit the phosphotransferase activity of recombinant TAOK2. The assay quantifies the amount of phosphate transferred from ATP to a model substrate, such as Myelin Basic Protein (MBP). The IC50 value is the concentration of this compound required to inhibit 50% of TAOK2 kinase activity.

Materials and Reagents

-

Enzyme: Recombinant human TAOK2 (full-length or kinase domain)

-

Substrate: Myelin Basic Protein (MBP)

-

Inhibitor: this compound

-

ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP or unlabeled ATP for non-radiometric methods

-

Kinase Assay Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Stopping Reagent: (e.g., 3% phosphoric acid for radiometric assays)

-

Detection System: Scintillation counter or fluorescence/luminescence plate reader

-

Microplates: 96-well or 384-well plates suitable for the detection method

Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase assay.

Detailed Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Reaction Setup:

-

Add a fixed volume of the diluted this compound or control to each well of the microplate.

-

Add a specific amount of recombinant TAOK2 enzyme to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

-

The final reaction volume is typically 25-50 µL.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper or filters. Wash the filters extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assays (e.g., ADP-Glo™, LanthaScreen™): Follow the manufacturer's protocol to stop the reaction and add the detection reagents. Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all measurements.

-

Normalize the data by setting the activity of the DMSO control to 100%.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the function of TAOK2 and its role in the MAPK signaling pathway. The determination of its IC50 value is a critical step in characterizing its potency and selectivity. The methodologies outlined in this guide provide a robust framework for researchers to accurately assess the inhibitory activity of this compound and similar compounds, thereby facilitating further drug discovery and development efforts targeting the TAOK2 kinase.

References

TAOK2 as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine-protein kinase that has emerged as a compelling therapeutic target in oncology. As a key regulator of fundamental cellular processes including microtubule dynamics, apoptosis, and stress response signaling, its dysregulation is implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of TAOK2's role in cancer, its associated signaling pathways, quantitative expression data, and detailed experimental protocols for its investigation, serving as a comprehensive resource for researchers and drug development professionals.

Introduction to TAOK2

TAOK2, also known as Prostate-Derived STE20-like Kinase 1 (PSK1), is a member of the Ste20 family of kinases. It functions as a MAP3K and is involved in the activation of the p38 and JNK MAPK signaling pathways.[1][2] TAOK2 plays a crucial role in microtubule organization and stability, and its activity is heightened during mitosis.[3] The kinase is implicated in a range of cellular functions, from cell signaling and apoptosis to cell cycle regulation and migration, making it a pivotal protein in both normal physiology and disease.[4]

TAOK2 in Oncology

The role of TAOK2 in cancer is multifaceted and appears to be context-dependent, with reports of both oncogenic and tumor-suppressive functions.

Upregulation and Oncogenic Role:

-

HER2+ Breast Cancer: TAOK2 is significantly upregulated in HER2-positive breast cancer compared to other subtypes.[5] This overexpression is linked to the promotion of centrosome clustering, a mechanism that allows cancer cells with supernumerary centrosomes to undergo bipolar mitosis and evade cell death.[3] Inhibition of TAOK2 in these cells leads to centrosome declustering, multipolar spindle formation, and ultimately mitotic catastrophe, highlighting its potential as a therapeutic target in this aggressive breast cancer subtype.[3]

-

Other Cancers: Overexpression of TAOK1, a close homolog of TAOK2, has been observed in larynx and colorectal cancer tissues compared to normal tissues.[1]

Downregulation and Potential Tumor Suppressive Role:

-

Lung Adenocarcinoma: In contrast to its role in breast cancer, TAOK2 has been found to be downregulated in lung adenocarcinoma compared to normal lung tissue.[1] This suggests a potential tumor-suppressive function in this context.

-

Colorectal Cancer: Similarly, TAOK3, another member of the TAO kinase family, is downregulated in colon adenocarcinoma.[1]

Quantitative Data on TAOK2 Expression in Cancer

The expression of TAOK2 varies across different cancer types. The following tables summarize publicly available mRNA expression data from The Cancer Genome Atlas (TCGA) and specific differential expression data in HER2+ breast cancer.

Table 1: TAOK2 mRNA Expression in Human Cancers (TCGA)

| Cancer Type | Median FPKM (Fragments Per Kilobase of exon per Million reads) |

| Bladder Urothelial Carcinoma | 5.8 |

| Breast Invasive Carcinoma | 7.2 |

| Cervical Squamous Cell Carcinoma | 6.5 |

| Colon Adenocarcinoma | 6.1 |

| Glioblastoma Multiforme | 8.9 |

| Head and Neck Squamous Cell Carcinoma | 6.3 |

| Kidney Renal Clear Cell Carcinoma | 7.1 |

| Brain Lower Grade Glioma | 8.5 |

| Liver Hepatocellular Carcinoma | 5.9 |

| Lung Adenocarcinoma | 6.9 |

| Lung Squamous Cell Carcinoma | 6.7 |

| Ovarian Serous Cystadenocarcinoma | 7.5 |

| Pancreatic Adenocarcinoma | 6.8 |

| Prostate Adenocarcinoma | 6.4 |

| Stomach Adenocarcinoma | 6.2 |

| Thyroid Carcinoma | 7.9 |

| Uterine Corpus Endometrial Carcinoma | 7.0 |

Data sourced from The Human Protein Atlas, which reports median FPKM values from TCGA.[6]

Table 2: Differential Expression of TAOK2 in HER2+ Breast Cancer

| Comparison | Number of Samples (HER2+) | Number of Samples (Other Subtypes) | logFC (log2 Fold Change) | p-value |

| HER2+ vs. Luminal A, Luminal B, and Basal | 39 | 422 | 1.24 | < 0.001 |

| HER2+ vs. Luminal A, Luminal B, Basal, and Normal-like | 18 | 105 | 1.35 | < 0.001 |

Data adapted from a study on kinase targeting in HER2+ breast cancer.[5]

TAOK2 Signaling Pathways

TAOK2 is a key upstream regulator of the JNK and p38 MAPK signaling cascades. These pathways are critical in mediating cellular responses to stress, inflammation, and apoptotic signals.

JNK Signaling Pathway

TAOK2 can activate the JNK pathway, which plays a significant role in apoptosis. Upon stimulation by apoptotic agents, TAOK2 phosphorylates and activates downstream kinases, leading to the activation of JNK. Activated JNK then translocates to the nucleus to regulate the transcription of genes involved in apoptosis.[1]

p38 MAPK Signaling Pathway

TAOK2 also activates the p38 MAPK pathway in response to cellular stress, such as DNA damage. It directly phosphorylates and activates the upstream MAP2Ks, MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. This pathway is involved in cell cycle checkpoints and DNA damage responses.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and therapeutic potential of TAOK2.

siRNA-Mediated Knockdown of TAOK2

This protocol describes the transient knockdown of TAOK2 expression in cancer cell lines using small interfering RNA (siRNA).

Materials:

-

Cancer cell line (e.g., SKBR3, HeLa)

-

Validated siRNA targeting TAOK2 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Complete growth medium

-

6-well plates

Procedure:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute the TAOK2 siRNA and control siRNA in Opti-MEM™ I medium.

-

In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

After incubation, harvest the cells to assess knockdown efficiency by Western blotting or to perform downstream functional assays.

Western Blot Analysis of TAOK2 and Phospho-TAOK2

This protocol details the detection of total TAOK2 and its activated, phosphorylated form (p-TAOK2 Ser181) by Western blotting.[9]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-TAOK2 antibody (e.g., Proteintech 21188-1-AP, 1:500-1:2000 dilution)[10]

-

Rabbit anti-phospho-TAOK2 (Ser181) antibody (e.g., Abcam ab124841, 1:1000 dilution)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-TAOK2 or anti-phospho-TAOK2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

In Vitro Kinase Assay

This protocol describes a radiometric assay to measure the kinase activity of TAOK2 using Myelin Basic Protein (MBP) as a substrate.

Materials:

-

Recombinant TAOK2 enzyme

-

Myelin Basic Protein (MBP)

-

5X Kinase Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

1% phosphoric acid

Procedure:

-

Prepare a reaction mixture containing 5X Kinase Buffer, substrate (MBP), and recombinant TAOK2 enzyme.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Live-Cell Imaging of Mitosis

This protocol outlines a method for visualizing mitotic events in real-time in cancer cells, particularly to observe defects following TAOK2 inhibition.[11]

Materials:

-

Cancer cell line stably expressing a fluorescently tagged histone (e.g., HeLa-H2B-GFP)

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

TAOK2 inhibitor (e.g., Compound 43) or vehicle control (DMSO)

-

Imaging dishes or plates

Procedure:

-

Seed the HeLa-H2B-GFP cells in an imaging dish.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with the TAOK2 inhibitor or DMSO.

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire time-lapse images of the cells undergoing mitosis using fluorescence and phase-contrast microscopy. Images are typically captured every 5-10 minutes for 18-24 hours.

-

Analyze the images to identify mitotic defects such as prolonged mitosis, multipolar spindle formation, and mitotic cell death.

Therapeutic Targeting of TAOK2

The development of small molecule inhibitors targeting TAOK2 is an active area of research. These inhibitors have shown promise in preclinical models, particularly in cancers with centrosome amplification.

Table 3: TAOK2 Inhibitors and their In Vitro Efficacy

| Compound | Target(s) | IC50 (TAOK1) | IC50 (TAOK2) |

| Compound 43 | TAOK1, TAOK2 | 11 nM | 15 nM |

| Compound 63 | TAOK1, TAOK2 | 19 nM | 39 nM |

IC50 values were determined by in vitro kinase assays measuring the inhibition of MBP phosphorylation.[3]

A kinase selectivity screen of Compound 63 against a panel of 70 kinases demonstrated that at a concentration of 0.3 µM, it potently inhibited TAOK1 and TAOK2 (retaining only 11% of their activity), while showing significantly less inhibition of other kinases, indicating a favorable selectivity profile.[3]

Conclusion and Future Directions

TAOK2 represents a promising and druggable target in oncology. Its role in critical cellular processes, particularly in regulating mitosis in cancer cells with specific vulnerabilities like centrosome amplification, provides a clear rationale for therapeutic intervention. The differential expression of TAOK2 across various cancer types underscores the importance of a personalized medicine approach, where patients are selected based on the specific molecular characteristics of their tumors.

Future research should focus on:

-

Further elucidating the context-dependent roles of TAOK2 in different cancers.

-

Developing more potent and selective TAOK2 inhibitors.

-

Identifying predictive biomarkers to guide the clinical development of TAOK2-targeted therapies.

-

Investigating the potential of combining TAOK2 inhibitors with other anti-cancer agents.

This technical guide provides a solid foundation for researchers and clinicians to advance the understanding and therapeutic targeting of TAOK2 in the fight against cancer.

References

- 1. The Diverse Roles of TAO Kinases in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Research progress on anti-tumor mechanism of TAOK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression of TAOK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. uniprot.org [uniprot.org]

- 8. Gene Info | Common Metabolic Diseases Knowledge Portal [reproductive.hugeamp.org]

- 9. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAOK2 Polyclonal Antibody (21188-1-AP) [thermofisher.com]

- 11. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TAOK2 in Autism Spectrum Disorder: A Technical Guide for Researchers and Drug Development

Abstract

Thousand-and-one amino acid kinase 2 (TAOK2) is a serine/threonine kinase increasingly implicated in the etiology of Autism Spectrum Disorder (ASD). Located within the 16p11.2 chromosomal region, a locus strongly associated with ASD, TAOK2 plays a crucial role in fundamental neurodevelopmental processes. Genetic alterations in TAOK2 disrupt neuronal migration, dendritic arborization, synapse formation, and protein synthesis, leading to ASD-relevant behavioral phenotypes in model organisms. This technical guide provides an in-depth overview of the function of TAOK2, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling networks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the TAOK2 pathway in the context of ASD.

Introduction: TAOK2 as a High-Confidence ASD Risk Gene

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a strong genetic basis. One of the most significant genetic risk factors for ASD is the microdeletion or microduplication of the 16p11.2 chromosomal region.[1] The TAOK2 gene resides within this critical locus and has emerged as a key driver of the neurodevelopmental abnormalities associated with this copy number variation.[2][3]

TAOK2 is a member of the mammalian sterile 20 (STE20)-like kinase family.[2] Studies combining human genetics with animal and cellular models have provided compelling evidence that haploinsufficiency or mutation of TAOK2 is sufficient to cause ASD-related deficits.[3] Whole-genome and exome sequencing of families with ASD have identified several de novo loss-of-function and missense mutations in TAOK2, solidifying its status as an ASD risk gene.[1][2][4] These mutations often impair protein stability or kinase activity, leading to downstream cellular and behavioral consequences.[2][4]

Functionally, TAOK2 is integral to shaping the developing brain. It regulates the morphology and connectivity of neurons by influencing dendritic growth, spine maturation, and synapse development.[2][5] Its kinase activity modulates critical signaling pathways that control the cytoskeleton and protein translation, processes fundamental to synaptic plasticity.[2][6] Mouse models with heterozygous (Taok2 Het) or complete knockout (Taok2 KO) of the gene exhibit a range of phenotypes with strong parallels to ASD, including impairments in social interaction, cognition, and anxiety-like behaviors, alongside observable deficits in brain structure and synaptic function.[2][5] These models have been instrumental in dissecting the molecular mechanisms through which TAOK2 dysfunction contributes to ASD pathophysiology.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Taok2 mouse models, providing a clear overview of the gene-dosage-dependent effects on behavior, brain morphology, and neuronal development.

Table 1: Behavioral Phenotypes in Taok2 Mutant Mice

| Behavioral Test | Genotype | Observation | Statistical Significance | Reference |

| Open Field Test | Taok2 KO | Increased distance traveled (hyperactivity) | p < 0.001 (vs. WT) | [5] |

| Y-Maze | Taok2 KO | Reduced spontaneous alternations (working memory deficit) | p = 0.001 (vs. WT) | [5] |

| Social Preference | Taok2 KO | Less time sniffing an unfamiliar mouse vs. an object | p = 0.001 (interaction) | [5] |

Table 2: Brain and Neuronal Morphology in Taok2 Mutant Mice

| Parameter | Genotype | Observation | Statistical Significance | Reference |

| Absolute Brain Volume | Taok2 Het | Increased | p = 0.0223 (vs. WT) | [5][7] |

| Taok2 KO | Increased | p = 0.0015 (vs. WT) | [5][7] | |

| Cortical Plate Thickness | Taok2 KO | Reduced at E18 | p = 0.0241 (vs. WT) | [8][9] |

| Basal Dendrite Spines (PFC) | Taok2 Het | Decreased total number per cell | p = 0.0265 (vs. WT) | [5] |

| Taok2 KO | Decreased total number per cell | p = 0.0002 (vs. WT) | [5] | |

| Neurite Length (Cultured Neurons) | Taok2 cKO | Shorter total neuritic cable length | p = 0.004 (vs. Control) | [10] |

| Neurite Branchpoints | Taok2 cKO | Fewer branchpoints | p = 0.038 (vs. Control) | [10] |

Table 3: Synaptic Function and Signaling in Taok2 Mutant Mice

| Parameter | Genotype | Observation | Statistical Significance | Reference |

| mEPSC Frequency (PFC) | Taok2 Het | Strong reduction | Not specified | [2] |

| RhoA Activity | Taok2 Het/KO | Significantly reduced | Not specified | [3] |

| JNK1 Phosphorylation | 16p11.2 del Het | Reduced levels | Not specified | [11] |

| ERK1/2 Phosphorylation | Taok2 cKO | Decreased after AMPA stimulation | Not specified | [10] |

Key Signaling Pathways Involving TAOK2

TAOK2 functions as a central node in multiple signaling pathways that are critical for neuronal development and function. Its dysregulation in ASD disrupts these networks, leading to the observed cellular and behavioral phenotypes.

TAOK2-RhoA Signaling in Synaptic Development

One of the primary mechanisms through which TAOK2 influences neuronal morphology is the RhoA signaling pathway.[2] TAOK2 activity is required for the activation of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton.[2][12] Proper RhoA signaling is essential for dendritic spine formation and maturation. Loss of TAOK2 function leads to a reduction in RhoA activation, which in turn causes deficits in dendrite growth and synapse development.[2][4] Pharmacological enhancement of RhoA activity has been shown to rescue synaptic phenotypes in Taok2 deficient models, highlighting this pathway as a potential therapeutic target.[2][4]

Caption: TAOK2 activates RhoA signaling to regulate synaptic development.

TAOK2-JNK Signaling in Neuronal Migration

TAOK2 is also a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal migration and dendrite formation.[7][11][13] The TAOK2α isoform, in particular, is essential for the stability of microtubules.[11] Loss of TAOK2 leads to reduced phosphorylation and activation of JNK1.[11][14] This impairment disrupts microtubule dynamics, resulting in delayed neuronal migration in the developing cortex and deficits in the formation of basal dendrites.[7][11] Rescue experiments have shown that expressing a constitutively active form of JNK1 can ameliorate these migration defects, placing JNK downstream of TAOK2 in this critical neurodevelopmental process.[11][14]

Caption: TAOK2α regulates neuronal migration via JNK signaling and microtubules.

TAOK2 Regulation of Protein Translation via eEF2

Recent evidence has uncovered a novel role for TAOK2 as a translational brake.[6][15] TAOK2 directly phosphorylates eukaryotic elongation factor 2 (eEF2) at the same regulatory site as eEF2K, the previously sole known kinase for this factor.[6][16] Phosphorylation of eEF2 inhibits its activity, thereby slowing down the elongation step of protein synthesis.[6] Loss of TAOK2 function leads to reduced eEF2 phosphorylation and, consequently, exaggerated protein synthesis.[15][17] This dysregulation of translation is observed in 16p11.2 deletion mouse models and can be rescued by the reintroduction of TAOK2, suggesting that altered protein homeostasis is a key molecular consequence of TAOK2 deficiency in ASD.[6][15]

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]

- 4. Beyond the three-chamber test: toward a multimodal and objective assessment of social behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acsu.buffalo.edu [acsu.buffalo.edu]

- 6. Frontiers | Optimizing neuronal differentiation from induced pluripotent stem cells to model ASD [frontiersin.org]

- 7. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 8. mdpi.com [mdpi.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. RhoA/Rho Kinase Mediates Neuronal Death Through Regulating cPLA2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of SW083688

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW083688 is a potent and selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a serine/threonine kinase implicated in the MAPK signaling pathway.[1][2][3][4] Inhibition of TAOK2 presents a promising therapeutic strategy for cancers characterized by aberrant MAPK signaling, such as those with KRAS mutations. These application notes provide a representative protocol for the in vivo evaluation of this compound in a xenograft model of KRAS-mutant cancer. The protocol details animal model selection, drug formulation and administration, and methods for assessing anti-tumor efficacy. Additionally, a proposed signaling pathway for this compound's mechanism of action is illustrated.

Introduction

Thousand-And-One Kinase 2 (TAOK2) is a member of the Ste20 family of kinases and functions as a MAP3K to activate the p38 and JNK MAPK signaling cascades. Dysregulation of these pathways is a hallmark of many cancers, contributing to increased cell proliferation, survival, and metastasis. This compound has been identified as a potent and highly selective inhibitor of TAOK2 with an IC50 of 1.3 µM.[1][2][3] Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound in a physiological context. This document outlines a comprehensive protocol for conducting such studies, focusing on a subcutaneous xenograft model of KRAS-mutant non-small cell lung cancer (NSCLC).

Data Presentation

Table 1: this compound Inhibitory Activity

| Target | IC50 (µM) |

| TAOK2 | 1.3 |

This data is based on in vitro kinase assays.[1][2][3]

Table 2: Representative In Vivo Study Design

| Group | Treatment | Dose | Route | Schedule | No. of Animals |

| 1 | Vehicle Control | - | Oral Gavage | Daily | 10 |

| 2 | This compound | 25 mg/kg | Oral Gavage | Daily | 10 |

| 3 | This compound | 50 mg/kg | Oral Gavage | Daily | 10 |

| 4 | This compound | 100 mg/kg | Oral Gavage | Daily | 10 |

Note: Doses are hypothetical and should be determined by preliminary tolerability studies.

Experimental Protocols

Cell Culture

-

Cell Line: A549 (human non-small cell lung cancer, KRAS G12S) or other appropriate KRAS-mutant cell line.

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model

-

Species: Athymic Nude Mice (nu/nu) or NOD scid gamma (NSG) mice, 6-8 weeks old, female.

-

Acclimatization: Acclimate animals for at least one week prior to the start of the experiment. House in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.

Xenograft Implantation

-

Harvest A549 cells during the logarithmic growth phase.

-

Resuspend cells in sterile, serum-free F-12K medium or PBS.